
(R)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. The presence of the Boc group is significant as it is commonly used as a protecting group in organic synthesis, particularly in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a Boc group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under specific conditions.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of the Boc group, resulting in the free amine .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its Boc group serves as a protecting group for amines, facilitating selective reactions .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The Boc group protects the amine functionality during peptide bond formation, ensuring the correct sequence of amino acids .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The Boc group can be removed under mild conditions, making it useful in drug development .
Industry
In the industrial sector, ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group enhances the efficiency of various synthetic processes .
Mécanisme D'action
The mechanism of action of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing unwanted reactions. This protection is crucial during multi-step synthesis processes, allowing for selective deprotection at later stages .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxamide
- ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylate
Uniqueness
The uniqueness of ®-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid lies in its specific substitution pattern and the presence of both the Boc group and the carboxylic acid group. This combination provides versatility in synthetic applications, allowing for selective protection and deprotection of functional groups .
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(3R)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
GJZYDQLMLYHLAE-QMMMGPOBSA-N |
SMILES isomérique |
CC1([C@@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
SMILES canonique |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-(2-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11788150.png)

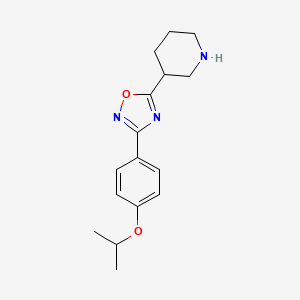

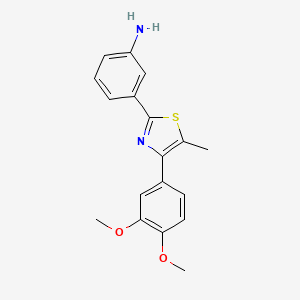
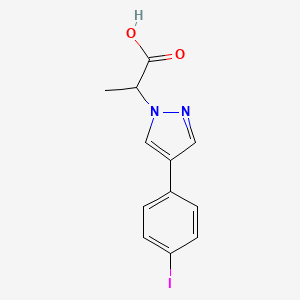
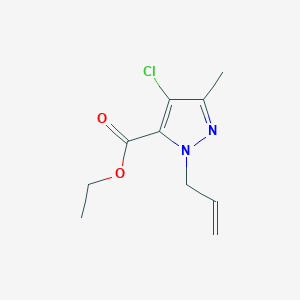


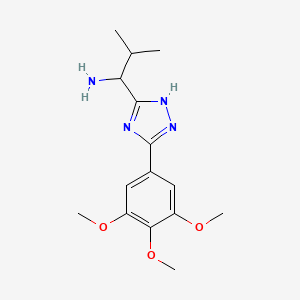

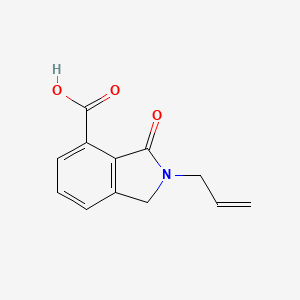

![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
